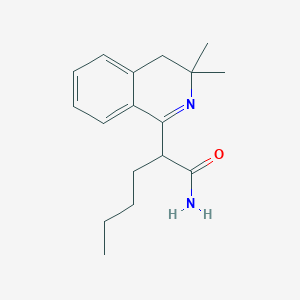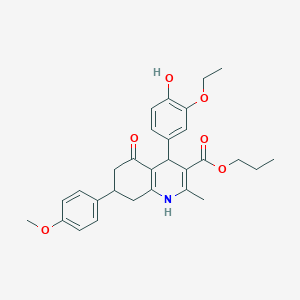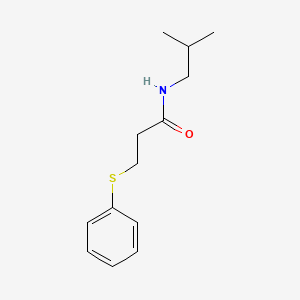
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide, also known as DMHA, is a stimulant compound that has gained popularity in recent years as a pre-workout supplement. The compound is a derivative of 2-aminoisoheptane, which is a central nervous system stimulant that has been used in dietary supplements and sports nutrition products. DMHA has been marketed as a replacement for DMAA, a stimulant compound that was banned by the World Anti-Doping Agency due to its potential health risks.
Mechanism of Action
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This system is responsible for the "fight or flight" response in the body, which includes increased heart rate, blood pressure, and respiration. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which can enhance cognitive function and mood.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiration, as well as increased energy expenditure and metabolic rate. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has also been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood, motivation, and attention.
Advantages and Limitations for Lab Experiments
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. It also has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide. One area of interest is its potential as a weight loss supplement, as several studies have suggested that it may increase energy expenditure and metabolic rate. Another area of interest is its potential as a cognitive enhancer, as it has been shown to increase the release of dopamine and norepinephrine in the brain. Additional research is needed to fully understand the mechanism of action and potential applications of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
Synthesis Methods
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,4-dimethylpentan-1-amine with 1,2,3,4-tetrahydroisoquinoline. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
Scientific Research Applications
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been the subject of several scientific studies that have investigated its potential as a stimulant compound. One study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood, motivation, and attention. Another study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the metabolic rate and energy expenditure in rats, which suggests that it may have potential as a weight loss supplement.
properties
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-14(16(18)20)15-13-10-7-6-8-12(13)11-17(2,3)19-15/h6-8,10,14H,4-5,9,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJBJAPFZVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353235 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![5-(1-pyrrolidinylcarbonyl)-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B5181777.png)
![(2-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5181785.png)

![2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}butanamide](/img/structure/B5181814.png)
![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)

![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)

![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)

![1-(3,5-dichlorophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5181858.png)
